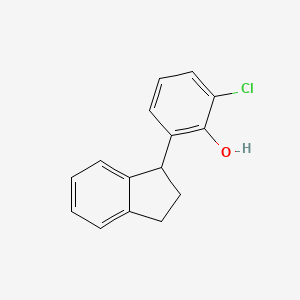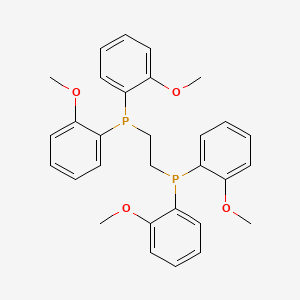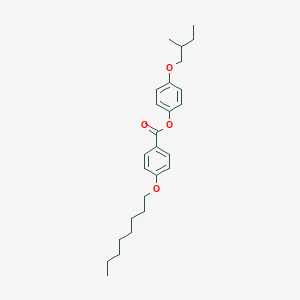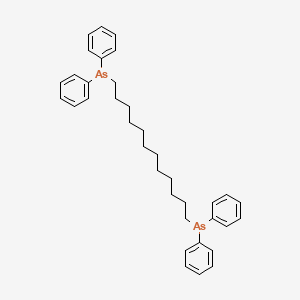![molecular formula C44H36N2O B14423397 5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 83994-91-6](/img/no-structure.png)
5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group linked to two benzo[a]carbazole units, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common method includes the condensation of 11-ethyl-11H-benzo[a]carbazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two benzo[a]carbazole units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated benzo[a]carbazole derivatives.
Scientific Research Applications
5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) stands out due to its larger and more complex structure, which can lead to unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
| 83994-91-6 | |
Molecular Formula |
C44H36N2O |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(4-methoxyphenyl)methyl]benzo[a]carbazole |
InChI |
InChI=1S/C44H36N2O/c1-4-45-40-20-12-10-16-32(40)38-26-36(30-14-6-8-18-34(30)43(38)45)42(28-22-24-29(47-3)25-23-28)37-27-39-33-17-11-13-21-41(33)46(5-2)44(39)35-19-9-7-15-31(35)37/h6-27,42H,4-5H2,1-3H3 |
InChI Key |
XITFPSRCDWTMKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=C(C=C5)OC)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)


![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)

